molecular formula C12H16ClNO2 B8560686 N-[(2-chlorophenyl)methyl]-N-hydroxy-2,2-dimethylpropanamide CAS No. 81777-72-2

N-[(2-chlorophenyl)methyl]-N-hydroxy-2,2-dimethylpropanamide

Cat. No. B8560686
Key on ui cas rn: 81777-72-2
M. Wt: 241.71 g/mol
InChI Key: LOSZQZQLZCJBLZ-UHFFFAOYSA-N
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Patent
US04405357

Procedure details

This compound was prepared in the manner of Example 1, Step C, using 6.0 grams (0.05 mole) of trimethylacetyl chloride, 9.5 grams (0.06 mole) of N-(2-chlorophenylmethyl)hydroxylamine (prepared in Example I, Step A), and 14.2 grams (0.18 mole) of pyridine in 60 ml of methylene chloride. The crude product was recrystallized from hexane to give 3.5 grams of N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide; mp 100°-102°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](Cl)=[O:4].[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][NH:16][OH:17].N1C=CC=CC=1>C(Cl)Cl>[Cl:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][N:16]([OH:17])[C:3](=[O:4])[C:2]([CH3:7])([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)CNO
Step Three
Name
Quantity
14.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the manner of Example 1, Step C
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CN(C(C(C)(C)C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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